CID 171361354

Description

CID 171361354 is a chemical compound identified as a component of Citrus essential oil (CIEO), as evidenced by gas chromatography-mass spectrometry (GC-MS) analysis and vacuum distillation fractionation .

Properties

Molecular Formula |

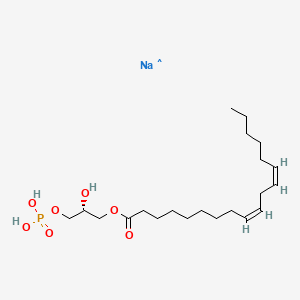

C21H39NaO7P |

|---|---|

Molecular Weight |

457.5 g/mol |

InChI |

InChI=1S/C21H39O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h6-7,9-10,20,22H,2-5,8,11-19H2,1H3,(H2,24,25,26);/b7-6-,10-9-;/t20-;/m1./s1 |

InChI Key |

CLFDTXJHXXYCFR-OOCWZJBTSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O.[Na] |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O.[Na] |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 171361354 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 171361354 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may be studied for its potential effects on biological systems. In medicine, it could be explored for its therapeutic potential. In industry, it might be used in the production of specific materials or chemicals .

Mechanism of Action

The mechanism of action of CID 171361354 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

To contextualize CID 171361354, we compare it with structurally or functionally analogous compounds reported in the literature.

Table 1: Comparative Overview of this compound and Selected Compounds

Key Observations :

Structural Diversity: this compound is inferred to belong to the terpenoid class due to its association with Citrus essential oils, which are rich in monoterpenes (e.g., limonene) and sesquiterpenes . This contrasts with oscillatoxin D, a marine-derived polyketide with a macrocyclic lactone structure , and CID 252137, a brominated indole derivative . Unlike CID 57416287, which contains a nitro group and oxetane ring , this compound’s structure remains undefined, highlighting gaps in published data.

Analytical Characterization :

- This compound was characterized using GC-MS and vacuum distillation, common techniques for volatile essential oil components . In contrast, CID 252137 and oscillatoxin D required advanced methods like HRMS, 2D NMR, and X-ray crystallography due to their complex structures .

Functional and Biological Roles :

- While oscillatoxin D exhibits cytotoxicity , and CID 252137 acts as a CYP1A2 inhibitor , this compound’s bioactivity is unconfirmed. Its role in CIEO may relate to antimicrobial or aromatic properties, typical of essential oil constituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.